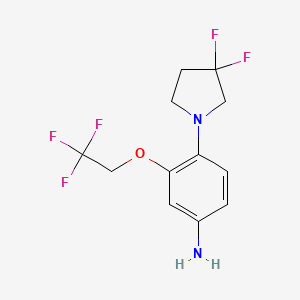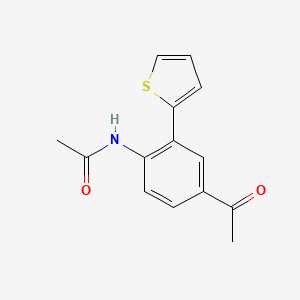![molecular formula C16H28O4 B13719383 Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyranyl group attached to a nonenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate typically involves the reaction of ethyl 4-hydroxy-2-nonenoate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Reagents: Ethyl 4-hydroxy-2-nonenoate, dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
科学的研究の応用
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate involves its interaction with specific molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The ester group can undergo hydrolysis to release the active nonenoate moiety, which can interact with biological targets and pathways.
類似化合物との比較
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-nonenoate: Lacks the tetrahydropyranyl protecting group, making it more reactive.
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Nonenoate esters: Compounds with similar ester functionalities but different substituents.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl protecting group and the nonenoate ester, providing both stability and reactivity for various applications.
特性
分子式 |
C16H28O4 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC名 |
ethyl 4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3 |
InChIキー |
GSEOPYZMKPSQQR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
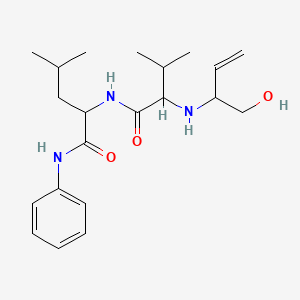
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
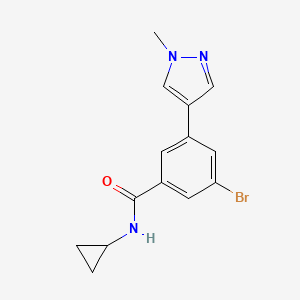
![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
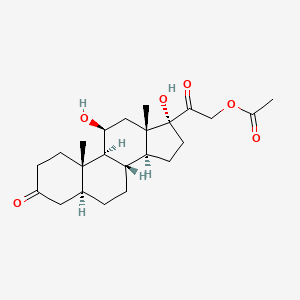

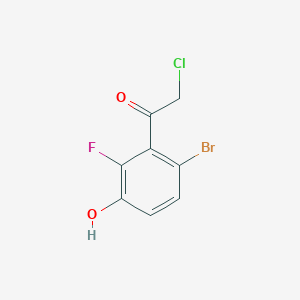
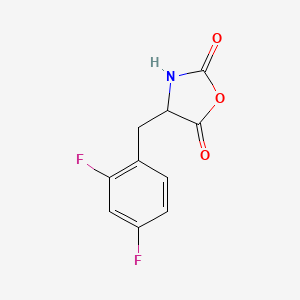
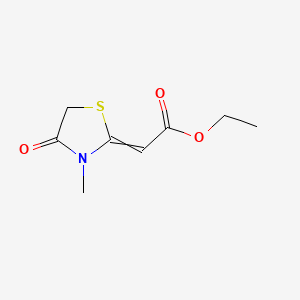
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
